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This technical guide provides an in-depth overview of lactate's role as a signaling molecule

mediated by the G protein-coupled receptor 81 (GPR81). It covers the core signaling pathways,

physiological and pathological implications, quantitative data on ligand interactions, and

detailed protocols for key experimental assays.

Introduction to Lactate Signaling via GPR81
Historically considered a metabolic waste product of anaerobic glycolysis, lactate is now

recognized as a crucial signaling molecule, or "lactormone," with diverse physiological and

pathological functions.[1] One of the key mediators of lactate's extracellular signaling is the G

protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1

(HCAR1).[2] GPR81 is a class A GPCR that is highly expressed in adipose tissue, with lower

levels of expression in various other tissues including the brain, liver, kidney, and skeletal

muscle.[3] Lactate is the only known endogenous ligand for GPR81, activating it within a

physiological concentration range of 1-20 mM.[2][4] This activation initiates a cascade of

intracellular events that modulate cellular function, playing significant roles in metabolic

regulation, cancer biology, and inflammation. This guide delves into the molecular mechanisms

of GPR81 signaling and provides practical guidance for its investigation.

GPR81 Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12399472?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9165359/
https://www.researchgate.net/publication/51591312_Study_of_GPR81_the_Lactate_Receptor_from_Distant_Species_Identifies_Residues_and_Motifs_Critical_for_GPR81_Functions
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://www.researchgate.net/publication/51591312_Study_of_GPR81_the_Lactate_Receptor_from_Distant_Species_Identifies_Residues_and_Motifs_Critical_for_GPR81_Functions
https://journals.physiology.org/doi/full/10.1152/ajpcell.00443.2022?doi=10.1152/ajpcell.00443.2022
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPR81 canonically signals through the Gi/o family of G proteins. Upon lactate binding, a

conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi

subunit, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then modulate

the activity of downstream effectors.

Canonical Gi-Coupled Pathway: Inhibition of Adenylyl
Cyclase
The primary and most well-characterized signaling pathway for GPR81 involves the inhibition of

adenylyl cyclase by the activated Gαi subunit. This leads to a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels.[5] The reduction in cAMP levels results in

decreased activity of protein kinase A (PKA), a key downstream effector.[4] This pathway is

fundamental to many of lactate's physiological effects, most notably the inhibition of lipolysis in

adipocytes.[4]
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Figure 1: Canonical GPR81 Signaling Pathway.
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Non-Canonical Signaling Pathways
In addition to the canonical Gi-cAMP pathway, GPR81 activation has been linked to other

signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway,

specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the PI3K/Akt pathway.[2]

These pathways are often initiated by the Gβγ subunit or through crosstalk with other signaling

networks and are implicated in the diverse roles of GPR81 in cell proliferation, survival, and

migration, particularly in the context of cancer.[6]

Physiological and Pathological Roles of Lactate-
GPR81 Signaling
The lactate-GPR81 signaling axis is involved in a wide array of physiological and pathological

processes.

Metabolic Regulation: In adipocytes, lactate-mediated activation of GPR81 inhibits hormone-

sensitive lipase (HSL), thereby reducing the breakdown of triglycerides and the release of

free fatty acids into circulation. This creates a negative feedback loop where a product of

glucose metabolism (lactate) signals to conserve stored fat.[4]

Cancer Biology: In the tumor microenvironment, high levels of lactate produced by cancer

cells through the Warburg effect can act in an autocrine or paracrine manner to stimulate

GPR81.[6] This can promote cancer cell proliferation, migration, angiogenesis, and immune

evasion.[6] GPR81 has been shown to be upregulated in various cancers, including breast,

pancreatic, and colon cancer.[7][8]

Inflammation and Immunology: GPR81 signaling has demonstrated anti-inflammatory

effects. For instance, it can suppress inflammation in the colon by modulating the function of

dendritic cells and macrophages, leading to an increase in regulatory T cells.[9]

Neuroprotection: In the brain, GPR81 is expressed in neurons and its activation by lactate

has been suggested to be neuroprotective, particularly in the context of ischemic injury.[5]

Quantitative Data on GPR81 Ligand Interactions and
Signaling
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The following tables summarize key quantitative data related to GPR81 activation and

downstream signaling.

Table 1: Ligand Affinities and Potencies at GPR81

Ligand Assay Type
Cell/Tissue
System

EC50 / IC50 /
Ki

Reference(s)

L-Lactate cAMP Inhibition
Recombinant

CHO cells
~1.5 - 5 mM [3]

L-Lactate
[35S]GTPγS

Binding

Recombinant

CHO cells
~5 mM [10]

3,5-

dihydroxybenzoic

acid (3,5-DHBA)

cAMP Inhibition
Recombinant

CHO cells
~150 µM [2]

3-Chloro-5-

hydroxybenzoic

acid (CHBA)

Lipolysis

Inhibition
Rat Adipocytes EC50 ~58 nM [11]

AZD5538
Lipolysis

Inhibition

Human

Adipocytes
EC50 ~550 nM [11]

3-hydroxy-

butyrate (3-OBA)

(Antagonist)

OGD-induced

cell death
N2A cells

Protective at µM

concentrations
[5]

Table 2: Quantitative Effects on Downstream Signaling
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Stimulus
Downstream
Event

Cell/Tissue
System

Quantitative
Change

Reference(s)

Lactate (10 mM)
CREBSer133

Phosphorylation

Human Skeletal

Muscle

~30% reduction

post-exercise
[12]

GPR81 Agonist

(CHBA)

ERK1/2

Phosphorylation

Mouse Skeletal

Muscle

Significant

increase
[13]

GPR81

Knockdown
Tumor Volume

MDA-MB-231

Xenografts

Over 50%

reduction
[7]

Lactate (10 mM)
HIF-1α Protein

Levels

B16-F10 and

Hepa1-6 cells

Upregulation,

reversed by

GPR81 siRNA

[14]

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate lactate-

GPR81 signaling.

cAMP Accumulation Assay
This assay measures the ability of GPR81 activation to inhibit adenylyl cyclase and reduce

intracellular cAMP levels, typically in response to a stimulator like forskolin.

Materials:

Cells expressing GPR81 (e.g., CHO-K1 or HEK293 cells)

Culture medium (e.g., DMEM/F12)

Forskolin

Lactate or other GPR81 agonists/antagonists

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

96- or 384-well plates
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Procedure:

Cell Seeding: Seed GPR81-expressing cells in 96- or 384-well plates at a density that will

result in a confluent monolayer on the day of the assay. Culture overnight.

Serum Starvation: On the day of the assay, replace the culture medium with serum-free

medium and incubate for at least 1 hour to reduce basal signaling.

Compound Preparation: Prepare serial dilutions of lactate or test compounds in stimulation

buffer provided with the cAMP assay kit.

Agonist/Antagonist Treatment: Add the prepared compounds to the cells. For antagonist

testing, pre-incubate with the antagonist before adding the agonist.

Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for the basal

control) to stimulate adenylyl cyclase. Incubate for the time recommended by the assay kit

manufacturer (typically 15-30 minutes) at 37°C.

Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the

instructions of the chosen cAMP assay kit.

Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit

the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists,

calculate the IC50.

[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-

hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[10][15]

Materials:

Cell membranes prepared from cells or tissues expressing GPR81

[35S]GTPγS (radiolabeled)

GDP
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Lactate or other GPR81 agonists

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Scintillation vials and scintillation fluid

Glass fiber filter mats and a cell harvester

Procedure:

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to

pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the

protein concentration.

Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-100

µM), and varying concentrations of the agonist.

Initiate Reaction: Add the cell membranes and [35S]GTPγS (to a final concentration of ~0.1-

1 nM) to each well to start the reaction.

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter

mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound

[35S]GTPγS.

Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured

in the presence of excess unlabeled GTPγS). Plot the specific binding against the agonist

concentration to determine EC50 and Emax values.

ERK1/2 Phosphorylation Western Blot
This assay assesses the activation of the MAPK/ERK pathway downstream of GPR81 by

detecting the phosphorylation of ERK1/2.[3]
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Materials:

Cells expressing GPR81

Lactate or other GPR81 agonists

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

HRP-conjugated secondary antibody

SDS-PAGE gels and Western blotting equipment

Chemiluminescent substrate

Procedure:

Cell Culture and Stimulation: Culture GPR81-expressing cells to ~80-90% confluency.

Serum-starve the cells for at least 4 hours. Treat the cells with lactate or other agonists for

various time points (e.g., 0, 5, 15, 30 minutes).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-

PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2

antibody to normalize for protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Express the results

as the ratio of phospho-ERK to total-ERK.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a novel

compound targeting GPR81.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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